甘油酸

概述

描述

Glyceric acid is an organic compound belonging to the family of carboxylic acids. It is a three-carbon molecule composed of a carboxyl group, an alcohol group, and a hydroxyl group. Glyceric acid is a versatile compound used in a variety of applications. It is found in many natural products, such as fats and oils, and is a major component of soap. It is also used in the synthesis of many polymers, such as polyglycerols and polyurethanes. In addition, glyceric acid is used in the production of pharmaceuticals, cosmetics, and detergents.

科学研究应用

甘油微生物生产

甘油酸(GA)已被研究用于生物技术应用,特别是在微生物从甘油中生产方面。这项研究在生物柴油和油脂化工行业中具有重要意义,可以将多余的甘油有效转化为GA。已经优化了像果糖醋杆菌和热带醋杆菌这样的乙酸菌菌株,以实现高产GA,突显了利用生物技术过程从甘油原料中大规模生产GA的可能性(Habe et al., 2009)。

在代谢性疾病中的作用

尿液中甘油酸的构型确定对于诊断D-甘油酸尿症和L-甘油酸尿症等代谢性疾病至关重要。这些罕见的遗传代谢性疾病已经通过手性液相色谱串联质谱进行研究,突显了甘油酸在医学诊断中的重要性(Rashed et al., 2002)。

从发酵液中的电渗浓缩

还进行了从发酵液中回收甘油酸的研究,采用两阶段电渗析方法。该过程涉及浓缩甘酸溶液并将其转化为甘油酸,展示了从生物过程中回收GA的高效方法(Habe et al., 2010)。

生物技术生产和应用

最近的研究探讨了d-甘油酸的生物技术生产及其潜在应用。GA在各种植物中天然存在,可以在需氧条件下使用细菌从甘油中生产。这些研究提供了关于GA可能应用的见解,包括在制药和生化工业中的应用(Habe et al., 2009)。

在生物相关功能材料中的应用

对甘油酸在生物相关功能材料中的应用进行了审查,重点关注其在皮肤护理和蛋白质聚集保护领域的潜力。研究深入探讨了GA及其衍生物对皮肤细胞存活率和胶原蛋白产生的正面影响,以及它们对热诱导蛋白质聚集的保护作用(Sato, 2021)。

合成和界面性能

关于单酰基甘油酸的合成和界面性能的研究揭示了它们作为一类新型绿色表面活性剂的潜力。这些源自甘油酸的生物基表面活性剂表现出优越的降低表面张力活性,突显了它们在各种工业应用中的潜力(Fukuoka et al., 2012)。

作用机制

Target of Action

Glyceric acid, a three-carbon sugar acid, is a key molecule in biochemical processes vital for metabolism . It primarily targets the metabolic pathways of the body, specifically those involved in carbohydrate and lipid metabolism .

Mode of Action

Glyceric acid is produced by the oxidation of glycerol . The oxidation of the two terminal alcohol groups of glycerol gives distinct enantiomers of glyceric acid . This process involves the interaction of glyceric acid with various enzymes and biochemical compounds within the body.

Biochemical Pathways

Glyceric acid plays a significant role in several biochemical pathways. It is involved in the glycolysis pathway, where its phosphate derivatives, including 2-phosphoglyceric acid, 3-phosphoglyceric acid, 2,3-bisphosphoglyceric acid, and 1,3-bisphosphoglyceric acid, serve as intermediates . Furthermore, 3-phosphoglyceric acid, a derivative of glyceric acid, is an intermediate in the biosynthesis of the amino acid serine, which can further be used in the synthesis of glycine and cysteine .

Pharmacokinetics

It is known that glyceric acid is a product of human physiology and other living organisms, suggesting that it is well-absorbed and metabolized within the body .

Result of Action

The action of glyceric acid results in various molecular and cellular effects. It plays a crucial role in cellular metabolism, particularly in glycolysis and the biosynthesis of certain amino acids . Severe elevations in glyceric acid levels are an indication of a rare inborn error of metabolism known as glyceric aciduria .

Action Environment

The action of glyceric acid can be influenced by various environmental factors. For instance, the production of glyceric acid from glycerol can be affected by the presence of certain oxidants . Moreover, the efficiency of glyceric acid production can be influenced by the temperature and pH of the environment .

安全和危害

Glyceric acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential risks including Acute Inhalation Toxicity - Dusts and Mists, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure) with the target organ being the Respiratory system .

未来方向

The study suggests that molecules like glyceric acid could have been synthesized in molecular clouds and possibly in star-forming regions prior to their delivery to Earth via comets or meteorites . This could contribute to the building blocks of life, thus understanding how these molecules form in space is crucial for unraveling the mysteries of life’s origins .

生化分析

Biochemical Properties

Glyceric acid is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, glyceric acid is a key intermediate in glycolysis, where it is phosphorylated to form 2-phosphoglyceric acid and 3-phosphoglyceric acid. These phosphorylated derivatives are crucial intermediates in the metabolic pathway . Glyceric acid also interacts with enzymes such as glycerate kinase, which catalyzes the conversion of glyceric acid to glycerate-3-phosphate . Additionally, glyceric acid is involved in the biosynthesis of serine, where it is converted to 3-phosphoglycerate, an intermediate in the serine biosynthesis pathway .

Cellular Effects

Glyceric acid influences various cellular processes. It activates cellular mitochondria and reduces low-grade inflammation, particularly in aged cells . This activation of mitochondria enhances cellular metabolism and energy production. Glyceric acid also impacts cell signaling pathways and gene expression, leading to improved liver and muscle function . Furthermore, glyceric acid reduces chronic inflammation, which is associated with many age-related metabolic and degenerative diseases .

Molecular Mechanism

At the molecular level, glyceric acid exerts its effects through several mechanisms. It binds to and activates mitochondrial enzymes, enhancing mitochondrial function and energy production . Glyceric acid also interacts with various biomolecules, leading to changes in gene expression and enzyme activity. For example, it activates glycerate kinase, which converts glyceric acid to glycerate-3-phosphate, a key intermediate in glycolysis . Additionally, glyceric acid influences the expression of genes involved in inflammation and metabolism, contributing to its anti-inflammatory and metabolic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of glyceric acid have been observed to change over time. Glyceric acid is relatively stable under standard laboratory conditions, but it can degrade over time, particularly in the presence of light and heat . Long-term studies have shown that glyceric acid can have lasting effects on cellular function, including sustained activation of mitochondria and reduction of inflammation . These effects are observed both in vitro and in vivo, indicating the potential for long-term therapeutic benefits.

Dosage Effects in Animal Models

The effects of glyceric acid vary with different dosages in animal models. At low doses, glyceric acid has been shown to activate mitochondrial function and reduce inflammation without causing adverse effects . At high doses, glyceric acid can have toxic effects, including liver and kidney damage . These threshold effects highlight the importance of careful dosage regulation in therapeutic applications.

Metabolic Pathways

Glyceric acid is involved in several metabolic pathways. It is a key intermediate in glycolysis, where it is converted to 2-phosphoglyceric acid and 3-phosphoglyceric acid . These intermediates are further metabolized to produce energy in the form of ATP. Glyceric acid is also involved in the biosynthesis of serine, where it is converted to 3-phosphoglycerate . Additionally, glyceric acid interacts with enzymes such as glycerate kinase and glyoxylate reductase, which play roles in its metabolism and regulation .

Transport and Distribution

Glyceric acid is transported and distributed within cells and tissues through various mechanisms. It is taken up by cells via specific transporters and distributed to different cellular compartments . Glyceric acid can also bind to proteins and other biomolecules, influencing its localization and accumulation within cells . These interactions are crucial for its biological activity and function.

Subcellular Localization

Glyceric acid is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by its subcellular localization. For example, in the mitochondria, glyceric acid activates mitochondrial enzymes and enhances energy production . Additionally, glyceric acid can undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and function .

属性

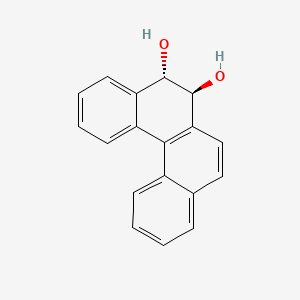

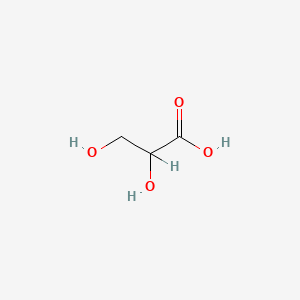

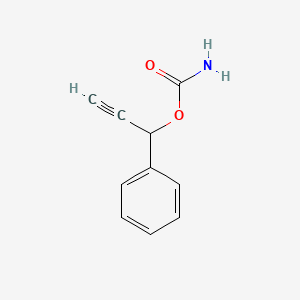

IUPAC Name |

2,3-dihydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNPOMFGQQGHHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

43110-90-3 (mono-potassium salt) | |

| Record name | Glyceric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80861979 | |

| Record name | Glyceric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473-81-4, 600-19-1 | |

| Record name | Glyceric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Glyceric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glyceric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glyceric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 600-19-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70KH64UX7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methylbenzo[a]pyrene](/img/structure/B1207296.png)

![[(2S,4R)-5-(6-aminopurin-9-yl)-3-azido-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1207304.png)